Peracitol

Description

Peracitol is a natural product found in Parmotrema cetratum, Coriaria japonica, and Primula veris with data available.

Structure

3D Structure

Properties

IUPAC Name |

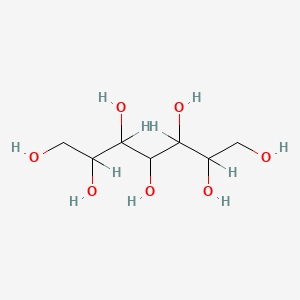

heptane-1,2,3,4,5,6,7-heptol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKEKGBFMQTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871742 | |

| Record name | Perseitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Glycero-D-galacto-heptitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

248.00 to 281.00 °C. @ 1013.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | D-Glycero-D-galacto-heptitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

64.6 mg/mL at 18 °C | |

| Record name | D-Glycero-D-galacto-heptitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

527-06-0, 488-38-0, 1069-00-7, 3343-95-1 | |

| Record name | Perseitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Volemitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC111937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-glycero-D-gulo-Heptitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peracitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-GLYCERO-L-GULO-HEPTITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perseitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-galacto-heptitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glycero-D-galacto-heptitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | D-Glycero-D-galacto-heptitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Peracitol and Its Functionalized Derivatives

Stereoselective Synthesis of Peracitol and Novel Analogues

The synthesis of polyols like this compound with defined stereochemistry at multiple chiral centers is a significant endeavor in organic chemistry. Stereoselective synthesis aims to control the configuration of newly formed chiral centers or to selectively synthesize one stereoisomer over others. While general methods for stereoselective polyol synthesis exist, specific routes for this compound and its novel analogues require tailored approaches.

Stereoselective synthesis of peracylated α-aldopyranosyl chlorides from aldopyranose peracetates has been achieved using thionyl chloride catalyzed by BiCl₃ generated in situ from BiOCl. This method is highly efficient and proceeds with exclusive α-selectivity. researchgate.net The procedure is simple, highly productive, and utilizes an easily available reagent of very low toxicity. researchgate.net Solvent-free conditions for these reactions have been explored, leading to faster reaction rates and almost quantitative yields of the corresponding α-chlorides. researchgate.net

The synthesis of C-glycosides with completely resolved seven-carbon backbone polyol stereochemistry has been described, bridging the stereochemical gap between natural D-configured and non-natural L-configured hexoses. nih.gov Key steps in such syntheses can include hydroxylation, differential protection, stereoselective reduction, and desymmetrization of cyclic precursors. nih.gov

Regioselective Functionalization and Derivatization of this compound Scaffolds

The presence of multiple hydroxyl groups in this compound necessitates regioselective strategies for functionalization to obtain desired derivatives. Controlling which hydroxyl group reacts in the presence of others with similar reactivity is a key challenge.

Comprehensive Strategies for Peracetylation of Polyols, including this compound

Peracetylation, the complete acetylation of all hydroxyl groups, is a common transformation for polyols. It can enhance bioavailability and stability. researchgate.net Numerous methodologies have been developed for the peracetylation of free polyols. researchgate.net

A totally green, solvent-free, and catalyst-free microwave (MW)-assisted method for the peracetylation of natural products such as polyols has been reported. researchgate.netacs.orgbeilstein-journals.org By tuning the MW heating program, polyols with chemically diverse hydroxyl groups or thermolabile functionalities can be peracetylated. researchgate.netacs.org This method is potentially universally applicable for the green acetylation of hydrophilic biological molecules and is potentially scalable for industrial applications. researchgate.netacs.org

Solvent-free per-O-acetylation of unprotected sugars using a near stoichiometric amount of acetic anhydride (B1165640) has resulted in the exclusive formation of acetylated saccharides as anomeric mixtures. researchgate.net Various catalysts have been employed in solvent-free peracetylation, including metal triflates, iodine, and amine bases like DABCO. mdpi.com These approaches yield peracetylation products that serve as precursors for useful building blocks. mdpi.com

Selective Deacetylation and Functional Group Interconversion on Peracetylated this compound

Selective deacetylation of peracetylated polyols allows for the reintroduction of free hydroxyl groups at specific positions, enabling further differential functionalization. Selective deacetylation in peracetylated nucleosides has been less studied compared to peracetylation. nih.gov Partially or differentially acetylated nucleosides are often prepared via multi-step protection and deprotection strategies. nih.gov

While nonselective base catalysis is often used for removing acetyl groups, acid-catalyzed deacetylation can be more selective, although it has not been as thoroughly investigated in carbohydrate chemistry. researchgate.net Studies on the acid-catalyzed deacetylation of per-acetylated phenyl glycosides have shown that acetyl groups can exhibit different reactivity, leading to preferential deacetylation at specific positions like O-3, O-4, and O-6. researchgate.net

Chemoselective deacetylation in the presence of other protecting groups like benzoyl groups has been achieved using p-toluenesulfonic acid. researchgate.net Enzymatic methods using lipases or esterases have also been reported for the selective deacetylation of acetylated glucose derivatives, often showing selective deprotection at the 6-OH position. nih.gov Candida antarctica lipase (B570770) B (CALB) is a widely used enzyme for this purpose. nih.gov

Functional group interconversion on peracetylated this compound scaffolds can involve transforming the acetyl groups or other introduced functionalities into different functional groups. This allows for further diversification of the this compound structure.

Synthesis of C-Glycosides and Other Non-Anomeric Derivatives from this compound Precursors

The synthesis of C-glycosides, where a carbon-carbon bond connects the glycone to the aglycone, is a significant area of research due to their enhanced stability compared to O-glycosides. This compound, as a polyol precursor, can potentially be utilized for the synthesis of C-glycosides and other derivatives where functionalization occurs at non-anomeric positions.

Strategies for the synthesis of C-glycosides from polyol precursors have been explored. nih.gov Glycals have been widely used as versatile building blocks for the synthesis of C-glycosides and branched sugars. dntb.gov.ua Palladium-catalyzed glycosylation reactions are powerful tools for the efficient construction of C-C bonds, providing an effective and reliable approach to synthesize C-glycosides with high regio/stereo-selectivities. rsc.org Glycosyl radical intermediates also offer a particularly effective approach to access C-glycosides. researchgate.net

Green Chemistry Principles in this compound and Polyol Synthesis

The application of green chemistry principles in the synthesis of this compound and other polyols is increasingly important for developing environmentally sustainable processes. magnusconferences.comutm.my This includes minimizing waste, using renewable resources, and avoiding hazardous substances.

Polyols used in food-related applications are commonly produced through the hydrogenation of sugars or starches, a process involving hydrogen gas, high temperatures and pressures, and a metal catalyst. econic-technologies.com Bio-based polyols derived from biomass sources like vegetable oils are emerging as sustainable alternatives to petrochemical-based polyols. magnusconferences.comeconic-technologies.com

Solvent-Free Approaches for Peracetylation and Other Transformations

Solvent-free conditions align with green chemistry principles by eliminating or reducing the use of organic solvents, which can be toxic and generate significant waste. researchgate.netmdpi.com

As mentioned earlier, solvent-free and catalyst-free microwave-assisted peracetylation of polyols has been demonstrated as a green and efficient method. researchgate.netacs.orgbeilstein-journals.org Solvent-free procedures for peracetylation have been elaborated using acetic anhydride and various catalysts. mdpi.com These methods can offer advantages in terms of broader scope and improved selectivity compared to solution-based methods. mdpi.com

Solvent-free approaches have also been developed for other transformations of carbohydrates and polyols, such as regioselective silylation. beilstein-journals.org These methods can be faster and more efficient than traditional methods requiring solvents. beilstein-journals.org

Catalytic Systems for Sustainable Derivatization

The derivatization of polyols, including heptitols like this compound (D-Glycero-D-talo-heptitol), is a crucial aspect of developing new materials and fine chemicals. Traditional derivatization methods often involve stoichiometric reagents and harsh conditions, leading to significant waste generation. The development of catalytic systems offers a pathway towards more sustainable and efficient functionalization of these highly hydroxylated compounds. Catalysis enables improved selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, reduced energy consumption, and minimized waste, aligning with the principles of green chemistry.

Various catalytic systems have been explored for the derivatization of polyols and structurally related carbohydrates, including metal catalysis, organocatalysis, and biocatalysis. These systems facilitate a range of transformations such as acetylation, alkylation, esterification, etherification, and acetal/ketal formation.

Metal Catalysis:

Metal catalysts play a significant role in the functionalization of polyols, enabling diverse transformations. Transition metals such as palladium (Pd), rhodium (Rh), nickel (Ni), platinum (Pt), and iridium (Ir) have been employed in catalytic reactions involving polyols clever-cloud.commdpi.comdiva-portal.orgacs.org. These catalysts can be tuned with specific ligands to achieve high selectivities for desired products clever-cloud.com. For instance, metal-catalyzed reactions for the conversion of agro-resources, including polyols, into valuable compounds like plasticizers, surfactants, and monomers are being developed, with an emphasis on using water as a solvent for increased sustainability clever-cloud.com.

Pincer transition metal catalysts, characterized by their ligand framework that binds the metal in a pincer-like manner, have shown promise in sustainable chemical processes, including those involving biomass valorization mdpi.com. Their stability, high catalytic activity under mild conditions, low catalyst loading, and excellent atom efficiency make them attractive for polyol derivatization mdpi.com.

Lewis acid catalysts, often metal-based, are widely used in carbohydrate and polyol functionalization. Examples include In(OTf)3, InCl3, ZnCl2, FeCl3, Cu(OTf)2, Sc(OTf)3, BiOCl–SOCl2, CoCl2, BiCl3, and LiClO4, which can catalyze acetylation reactions rsc.org. Metal triflate catalysts, such as bismuth triflate, have been found effective for the derivatization of sugar alcohols with carboxylic acids or anhydrides, even in the presence of water, which is beneficial for simplifying sample preparation in analytical methods google.com. Titanium catalysts have also been reported in the synthesis of sustainable polyesters from bio-based diols mdpi.com.

Organocatalysis:

Organocatalysis, which utilizes small organic molecules as catalysts, provides an attractive alternative to metal catalysis, often offering advantages such as lower toxicity, wider availability, and tolerance to moisture and air. Carbohydrate-based organocatalysts, derived from natural sugars, are being investigated for various asymmetric transformations mdpi.com. While direct applications to this compound derivatization are not specifically detailed, the development of organocatalytic methods for polyol functionalization is an active area of research. Organocatalysts like phosphazene bases have been demonstrated in the ring-opening copolymerization of sugar-derived monomers to produce polyesters researchgate.net. These methods can often be performed in benign solvents and under mild conditions, contributing to sustainability mdpi.com.

Biocatalysis:

Enzymes, as biological catalysts, offer exceptional chemo-, regio-, and stereoselectivity under very mild reaction conditions (often near room temperature and atmospheric pressure in aqueous or solvent-free systems), significantly reducing energy consumption and avoiding hazardous chemicals. Lipases are particularly useful enzymes for catalyzing esterification and transesterification reactions of polyols and sugar alcohols google.comresearchgate.net. These enzymatic approaches are considered environmentally friendly and sustainable, utilizing renewable resources and generating less toxic byproducts compared to traditional chemical methods google.comresearchgate.netbenthamscience.com.

Research has demonstrated the effectiveness of lipases, such as Candida Antarctica lipase (Novozym 435), in the solvent-free esterification of polyols with fatty acids, yielding biolubricant-properties polyol esters researchgate.net. The optimization of reaction parameters like molar ratio, temperature, and enzyme concentration is crucial for achieving high conversions researchgate.net. Enzymes like dextransucrase have also been explored for catalyzing the transglucosylation of polyols, leading to novel glucosylated derivatives with potential added functionalities nih.gov. The use of Generally Regarded As Safe (GRAS) enzymes in these processes is particularly attractive for industrial applications nih.gov.

Sustainable Aspects and Future Directions:

The focus on sustainable catalytic systems for polyol derivatization is driven by the need to utilize renewable feedstocks, minimize environmental impact, and improve process efficiency. Many of the catalytic approaches discussed, including certain metal-catalyzed reactions in water clever-cloud.com, enzymatic transformations in solvent-free systems google.comresearchgate.net, and organocatalysis in benign solvents mdpi.com, align well with sustainability goals.

Further research is needed to develop highly efficient and selective catalytic systems specifically tailored for the derivatization of this compound and other heptitols. This includes exploring novel heterogeneous catalysts that can be easily separated and recycled, developing chemo- and regioselective catalysts to target specific hydroxyl groups in polyols with multiple identical functionalities, and expanding the scope of enzymatic transformations for a wider range of derivatization reactions. The integration of catalytic processes with continuous flow techniques can also enhance efficiency and sustainability.

Computational and Theoretical Investigations of Peracitol and Its Peracetylated Forms

Molecular Conformation and Stereochemical Analysis of Peracitol and Peracetylated Polyols

The three-dimensional structure of polyols like this compound is fundamental to their function. Computational methods provide powerful tools to explore their conformational landscapes.

Molecular mechanics (MM) methods are widely used to predict the geometry and conformational energies of molecules like this compound. These calculations rely on force fields, which are sets of parameters that define the potential energy of a system.

Several force fields, such as AMBER, OPLS-AA, and MM3, have been developed for organic-based systems. nasa.gov The choice of force field can significantly impact the accuracy of predicted properties. researchgate.net For instance, studies on polyimides have shown that the OPLS-AA force field provides the closest match to experimental mechanical properties. nasa.govresearchgate.net

For polyols specifically, force fields like CHARMM36 and its variant KBP have been used to model interactions in aqueous environments. nih.gov A recently developed force field, known as the ADD force field, shows good compatibility with CHARMM36m, AMBER 99SB-ILDN, and OPLS-AA, improving the prediction of protein-osmolyte interactions. nih.gov Furthermore, polarizable force fields based on the classical Drude oscillator model have been developed for acyclic polyols to better account for electronic polarizability, which is crucial for molecules with multiple hydroxyl groups that can form extensive hydrogen bond networks. nih.gov

Table 1: Comparison of Common Force Fields for Polymer Simulation

| Force Field | Key Features | Typical Applications |

|---|---|---|

| AMBER | Well-established for biomolecules. | Protein and nucleic acid simulations. |

| OPLS-AA | Optimized for liquid simulations. | Organic liquids, polymer properties. nasa.govresearchgate.net |

| CHARMM | Widely used for a broad range of biomolecules. | Proteins, lipids, nucleic acids, carbohydrates. nih.gov |

| MM3 | Good for small organic molecules. | Conformational analysis, vibrational spectra. nasa.gov |

| ADD | Improved description of sugar polarity. | Protein-osmolyte interactions. nih.gov |

| Drude Polarizable | Includes electronic polarizability explicitly. | Systems with significant polarization effects, like polyols. nih.gov |

This table provides a summary of force fields applicable to the study of polyols and their derivatives.

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations are used to optimize molecular geometries, calculate thermodynamic properties, and predict reaction pathways. nih.gov

For polyols and their derivatives, DFT studies can elucidate how structural changes, such as acetylation, affect their electronic properties. For example, in studies of chitosan (B1678972) oligomers, DFT calculations revealed that acetylation alters the electronic structure by creating new intramolecular interactions, which in turn affects polarity and ion-binding capabilities. mdpi.com Specifically, the presence of an acetylated unit can increase the ionization energy of neighboring deacetylated units. mdpi.com

DFT has also been employed to study the adsorption of polyol sacrificial agents on clay minerals, showing that adsorption energy decreases as the number of hydroxyl groups increases. journalssystem.com Such insights are crucial for designing molecules with specific surface activities. The choice of DFT functional and basis set, such as B3LYP/6-31+G(2d,2p), is critical for obtaining accurate results, and solvent effects can be included using models like the Polarizable Continuum Model (PCM). nih.gov

Table 2: Key Parameters from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic excitability and reactivity. mdpi.com |

| Band Gap | The energy difference between HOMO and LUMO. | Relates to molecular stability and conductivity. mdpi.comresearchgate.net |

| Adsorption Energy | Energy change upon adsorption to a surface. | Predicts the strength of surface interactions. journalssystem.com |

| Mulliken Atomic Charges | Distribution of electron charge among atoms in a molecule. | Helps understand electrostatic interactions and bonding. nih.gov |

This table summarizes important parameters that can be derived from DFT studies to understand the reactivity and electronic properties of molecules like this compound.

Dynamics and Intermolecular Interactions of this compound in Diverse Environments

Understanding how this compound and its derivatives move and interact with their surroundings is key to predicting their behavior in complex systems.

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. mdpi.com All-atom MD simulations are particularly useful for studying polymer systems in detail. rsc.orgresearchgate.net

MD simulations of polyols like sorbitol and sucrose (B13894) have been used to understand their stabilizing effects on proteins. These studies show that polyols are often preferentially excluded from the protein surface, leading to a more ordered water structure around the protein, which indirectly contributes to its stability. nih.gov The simulations can be performed using various software packages like Gromacs or AMBER, with force fields specifically parameterized for carbohydrates and polyols. nih.govnih.gov Coarse-grained MD simulations can also be employed to study larger systems and longer timescales, which is useful for observing processes like micelle formation. rsc.org

The biological effects of polyols are often mediated by their interactions with macromolecules like proteins and enzymes. Theoretical models can provide detailed insights into these binding events.

MD simulations have shown that polyols have few direct hydrogen bonds with proteins, suggesting that their stabilizing effect is largely indirect. nih.gov The protective effect is correlated with the polyol's molecular volume and fractional polar surface area. nih.gov For charged macromolecules, interactions can be more complex, involving counterion release and the formation of charged loops and tails that contribute to the stability of the protein-polymer complex. mdpi.com

Molecular docking is another computational technique used to predict the binding pose and affinity of a small molecule to a protein. ijnrd.org For instance, docking studies on paracetamol, a related phenol (B47542) derivative, have been used to understand its binding to cyclooxygenase (COX) enzymes. ijnrd.org Similar approaches could be applied to model the interaction of this compound with various enzymes, providing hypotheses about its potential biological targets and mechanisms of action.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSPR and QSAR are statistical methods used to build models that predict the properties and biological activities of chemical compounds based on their molecular structure. mdpi.com These models rely on molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. mdpi.com

The core principle of QSAR/QSPR is that the structure of a molecule determines its properties and activities. mdpi.com Various mathematical methods, from multiple linear regression (MLR) to more complex machine learning algorithms like Project Pursuit Regression (PPR), can be used to develop these predictive models. nih.gov

For derivatives of this compound, QSPR models could be developed to predict physical properties such as refractive index or glass transition temperature. researchgate.net QSAR models could predict biological activities, such as antioxidant potential. nih.gov For example, a QSAR study on antioxidants used descriptors like topological length and lipophilicity to build models for predicting the rate constant of oxidation chain termination. nih.gov The development of robust QSAR/QSPR models requires careful validation to ensure their predictive reliability. mdpi.com

Table 3: Common Compound Names Mentioned

| Compound Name | IUPAC Name or Description |

|---|---|

| This compound | heptane-1,2,3,4,5,6,7-heptol nih.gov |

| Sorbitol | (2R,3R,4R,5S)-Hexane-1,2,3,4,5,6-hexol |

| Mannitol | (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol |

| Xylitol | (2R,4S)-Pentane-1,2,3,4,5-pentol |

| Glycerol | Propane-1,2,3-triol |

| Sucrose | A disaccharide composed of glucose and fructose |

| Paracetamol | N-(4-hydroxyphenyl)acetamide wikipedia.org |

Spectroscopic and Advanced Analytical Characterization of Peracitol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution NMR spectroscopy is a powerful tool for determining the detailed structure and conformation of polyols and their peracetylated derivatives. Both 1H and 13C NMR provide valuable information about the chemical environment of individual atoms within the molecule. The chemical shifts, splitting patterns, and integration of signals in NMR spectra allow for the assignment of specific protons and carbons to their positions in the molecular structure.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) of Peracetylated Polyols

Multi-dimensional NMR techniques provide more detailed insights into the connectivity and spatial relationships between atoms. These techniques are particularly useful for complex molecules like peracetylated polyols, where overlapping signals in 1D NMR spectra can make assignments challenging.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds, revealing vicinal (3J) and sometimes geminal (2J) coupling partners. This helps in tracing the connectivity of the carbon backbone and the protons attached to it.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the signals of the carbons to which they are directly attached (1JCH). This is invaluable for assigning proton signals to specific carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH). This provides information about longer-range connectivity and is crucial for piecing together the molecular structure, especially in complex or branched polyols.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are spatially close to each other, regardless of whether they are coupled through bonds. This technique is essential for determining the three-dimensional conformation of the molecule.

Studies on peracetylated polyols and related carbohydrates frequently utilize these multi-dimensional NMR methods to achieve complete spectral assignments and confirm structural features. psu.edumdpi.com For instance, 1H NMR and 13C NMR have been used to characterize acetylated derivatives, with chemical shifts providing information about the degree of acetylation and the positions of the acetyl groups. acs.orgmdpi.com The analysis of vicinal spin-coupling constants (3JH,H) from 1D or 2D NMR spectra can also provide insights into the stereochemistry and conformation of polyols. nih.gov

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR is standard for dissolved samples, solid-state NMR (ssNMR) is employed to characterize Peracitol or its derivatives in their solid forms, whether crystalline or amorphous. ssNMR can provide information about molecular structure, conformation, dynamics, and polymorphism in the solid state, which may differ from the solution state. mdpi.commdpi.comrsc.org Techniques like cross-polarization magic angle spinning (CP/MAS) are commonly used to enhance sensitivity and resolution in ssNMR spectra of solid organic compounds, including polyols and polymers. mdpi.comrsc.org ssNMR is sensitive to the local environment and can distinguish between different solid forms or the presence of multiple molecules in the asymmetric unit of a crystal lattice. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis of this compound and its Derivatives

Mass spectrometry is a complementary technique that provides information about the molecular weight and fragmentation patterns of this compound and its derivatives, aiding in identification and structural confirmation. Different ionization techniques can be used depending on the nature and volatility of the analyte.

For peracetylated polyols, which are typically more volatile than their underivatized counterparts, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique. researchgate.netoup.comoup.comnih.govresearchgate.netresearchgate.netdntb.gov.uanih.govnih.govresearchgate.net Electron ionization (EI) is a common ionization method in GC-MS, which typically produces characteristic fragmentation patterns that can be used to identify the compound by comparison with mass spectral libraries. Chemical ionization (CI) can also be used, often yielding simpler spectra with a prominent protonated molecular ion ([M+H]+), which is useful for determining the molecular weight. oup.comoup.comresearchgate.net

Studies on peracetylated polyols using GC-MS have shown characteristic fragmentation ions. For example, the chemical ionization mass spectra of peracetylated polyols have been reported to show a major peak corresponding to the (M-59)+ ion, resulting from the loss of a CH3COO group. oup.comresearchgate.net This fragmentation pattern is indicative of the peracetylated structure.

Other MS techniques, such as Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), can be applied to higher molecular weight polyols or polymers. acs.orgacs.org MALDI-TOF-MS typically provides information about the molecular weight distribution of polymeric polyols. mdpi.comacs.org

Chromatographic Separations and Coupled Techniques for this compound and its Derivatives

Chromatographic methods are essential for separating this compound and its derivatives from mixtures and for their quantitative analysis. These techniques are often coupled with spectroscopic detectors or mass spectrometers for identification and structural analysis.

Gas Chromatography (GC) and GC-MS of Volatile Peracetylated Forms

Gas chromatography is suitable for the analysis of volatile or semi-volatile compounds. Since underivatized polyols have low volatility due to their multiple hydroxyl groups, peracetylation is commonly performed to make them amenable to GC analysis. researchgate.netoup.comoup.comnih.govresearchgate.netresearchgate.netdntb.gov.uanih.govnih.govresearchgate.net

Peracetylated polyols can be separated on various GC columns, and their retention times are characteristic of the specific compound. researchgate.netresearchgate.net GC is frequently coupled with MS (GC-MS) to provide both separation and structural information, allowing for the identification and quantification of individual peracetylated polyols in complex samples. researchgate.netoup.comoup.comnih.govresearchgate.netresearchgate.netdntb.gov.uanih.govnih.govresearchgate.net This hyphenated technique has been widely used for the analysis of peracetylated sugar alcohols in biological samples and other matrices. researchgate.netoup.comoup.comnih.govresearchgate.netnih.gov

Table 1 shows representative retention times and characteristic ions observed in GC-MS analysis of some peracetylated polyols.

| Compound | Retention Time (min) | Characteristic Ions (m/z) |

| Peracetylated Xylitol | ~15-20 (example range) | (M-59)+, fragments related to acetate (B1210297) losses |

| Peracetylated Mannitol | ~20-25 (example range) | (M-59)+, fragments related to acetate losses |

| Peracetylated Sorbitol | ~20-25 (example range) | (M-59)+, fragments related to acetate losses |

| Peracetylated myo-Inositol | ~25-30 (example range) | (M-59)+, fragments related to acetate losses |

Note: Retention times are approximate and depend on the specific GC column and conditions used. Characteristic ions are based on common fragmentation patterns of peracetylated polyols in CI-MS. oup.comresearchgate.net

GC-MS methods have been developed for the simultaneous measurement of multiple peracetylated polyols, demonstrating good sensitivity and linearity over a range of concentrations. nih.gov

High-Performance Liquid Chromatography (HPLC) of this compound and its Derivatives

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for the analysis of polyols and their derivatives. Unlike GC, HPLC does not always require derivatization for polyols, depending on the stationary phase and detector used.

HPLC can be used to separate polyols based on their polarity and interactions with the stationary phase. Various types of HPLC columns, including amino columns (HILIC mode) and mixed-mode columns, have been employed for polyol analysis. acs.orgsielc.comchromforum.org Refractive Index (RI) detection is commonly used for polyols as they lack strong chromophores, although other detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS) can also be coupled. acs.orgchromforum.org

HPLC has been applied to determine the type and degree of acetylation in polyol esters of fatty acids. researchgate.net It can also be used to separate and quantify different functionalized polyol chains, which is relevant for characterizing polymeric polyol derivatives. acs.org While GC-MS is often preferred for the analysis of volatile peracetylated forms, HPLC offers advantages for less volatile or higher molecular weight polyol derivatives.

Table 2 shows an example of HPLC analysis of polyols.

| Analyte | Detection Method | Column Type |

| Polyols | RI, ELSD, MS | Amino (HILIC), Mixed-mode |

| Acetic Acid | RI, UV | Various |

| Mannitol | RI, ELSD, MS | Various |

Note: Specific HPLC conditions (mobile phase, flow rate, temperature) vary depending on the analytes and column.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. Both techniques yield a spectrum of peaks at specific wavenumbers, corresponding to the characteristic vibrational frequencies of chemical bonds and functional groups.

For polyols like this compound, characteristic IR absorption bands would include strong and broad O-H stretching vibrations in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. C-H stretching vibrations are typically observed in the region of 2800-3000 cm⁻¹. C-O stretching vibrations, particularly from the hydroxyl groups, are expected in the fingerprint region, generally between 1000 and 1200 cm⁻¹. d-nb.infocdnsciencepub.comacs.orgavocadosource.comscielo.org.mxjst.go.jpscielo.brtandfonline.com

Upon peracetylation of this compound, the hydroxyl groups are converted to ester groups. This chemical modification introduces new functional groups with distinct vibrational signatures that dominate the IR and Raman spectra. The most prominent feature in the IR spectrum of a peracetylated derivative is the strong absorption band for the C=O stretching vibration of the ester groups, typically appearing in the region of 1700-1750 cm⁻¹. nih.govjst.go.jp Additionally, C-O stretching vibrations from the ester linkages are expected in the region of 1200-1300 cm⁻¹. C-H bending vibrations of the methyl groups within the acetyl functionalities also contribute to the spectrum.

Raman spectroscopy is particularly useful for studying skeletal vibrations and can be sensitive to the molecular backbone and symmetry. While IR is strong for polar bonds (like O-H and C=O), Raman is often stronger for non-polar bonds and symmetric vibrations. For peracetylated compounds, the strong and polarized C=O stretching vibration of the ester groups is also observable in the Raman spectrum, although typically at slightly different positions compared to the IR bands. scielo.org.mxmdpi.comresearchgate.netresearchgate.net C-C stretching vibrations of the carbon chain of this compound would also be observed in the Raman spectrum.

Although specific IR and Raman spectra for this compound and peracetylated this compound were not found in the search results, the expected characteristic vibrational frequencies based on the functional groups present in polyols and esters are well-established in spectroscopy. Table 1 provides a general overview of expected vibrational band ranges for key functional groups in this compound and its peracetylated derivative, based on data from similar compounds.

| Functional Group (this compound) | Expected IR Band (cm⁻¹) | Expected Raman Band (cm⁻¹) |

| O-H Stretching | 3200-3600 (Broad) | |

| C-H Stretching | 2800-3000 | 2800-3000 |

| C-O Stretching (Alcohol) | 1000-1200 | |

| C-C Stretching (Skeletal) | 800-1100 |

| Functional Group (Peracetylated this compound) | Expected IR Band (cm⁻¹) | Expected Raman Band (cm⁻¹) |

| C=O Stretching (Ester) | 1700-1750 | ~1700-1750 |

| C-O Stretching (Ester) | 1200-1300 | ~1200-1300 |

| C-H Stretching | 2800-3000 | 2800-3000 |

| C-H Bending (CH₃) | ~1350-1475 | ~1350-1475 |

Note: These are general expected ranges based on literature for similar compounds and not specific, experimentally determined values for this compound or its peracetylated derivative.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for studying chiral molecules and determining their absolute configuration. CD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the change in the rotation of plane-polarized light as a function of wavelength. These techniques are sensitive to the three-dimensional structure and stereochemistry of chiral compounds. chemicalbook.com

This compound, as indicated by its synonym D-glycero-D-gulo-Heptitol, possesses defined stereocenters and is a chiral molecule. nih.gov While polyols themselves may exhibit weak chiroptical activity in certain spectral regions, derivatization with chromophoric groups significantly enhances their CD and ORD signals. Peracetylation is a common method to introduce strong chromophores (ester groups) into polyols, making them amenable to chiroptical analysis, particularly in the ultraviolet (UV) region where the ester carbonyl n→π* transition occurs (typically around 200-230 nm). researchgate.net

The sign and intensity of the Cotton effect (the characteristic shape of the CD or ORD curve in the vicinity of an absorption band) are related to the absolute configuration and conformation of the chiral molecule. By comparing the experimental CD or ORD spectra with theoretically calculated spectra or with the known spectra of structurally related compounds with established absolute configurations, the stereochemistry of the analyte can be determined. Studies on peracetylated alditols and glycosylated compounds have successfully utilized CD and ORD to assign absolute configurations. tacr.czuniversiteitleiden.nlpsu.edutandfonline.comresearchgate.netresearchgate.netglycoscience.runih.govresearchgate.netrsc.org For instance, the absolute configuration at specific carbons in nitroalcohol derivatives, including heptitol derivatives, has been determined based on the signs of Cotton effects observed in their ORD and CD spectra. researchgate.netcdnsciencepub.com

Detailed research findings involving the CD or ORD spectra specifically of this compound or peracetylated this compound were not found in the provided search results. However, given that this compound is a chiral heptitol, peracetylation would be a suitable strategy to enable its characterization using CD and ORD spectroscopy for the determination of its absolute configuration. The analysis would involve preparing the peracetylated derivative and measuring its CD and/or ORD spectrum, followed by interpretation based on established sector rules, empirical correlations, or computational methods.

Research on Biochemical and Biological Activity of Peracitol Derivatives in Vitro and in Silico Studies

Mechanistic Investigations of Enzyme Modulatory Activities of Peracetylated Polyols

Peracetylated derivatives of sugars and polyols can act as metabolic inhibitors or modulators of key enzymes involved in glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids. By mimicking natural sugar molecules, these synthetic compounds can enter cellular metabolic pathways and interfere with normal enzymatic processes.

Inhibition and Activation of Glycosyltransferases (e.g., Fucosyltransferases, Sialyltransferases) by Peracetylated Derivatives

Glycosyltransferases are critical enzymes that build complex carbohydrate structures on cell surfaces. These structures are vital for cell recognition, signaling, and adhesion. Peracetylated sugar analogs are designed to be taken up by cells, where their acetyl groups are removed, and they are converted into fraudulent nucleotide sugar donors. These "wrong" building blocks can then inhibit the respective glycosyltransferases.

Fucosyltransferases (FUTs): Peracetylated analogs of fucose, such as those containing fluorine, can be metabolically processed into fluorinated versions of GDP-Fucose. nih.gov These analogs can act as inhibitors of fucosyltransferases. nih.gov For instance, studies have shown that such inhibitors can reduce the fucosylation of N-linked glycans in cell lines like HL-60, demonstrating that they can successfully interfere with the fucosylation pathway in a cellular context. nih.gov

Sialyltransferases (STs): Similarly, peracetylated derivatives of sialic acid, like 3Fₐₓ-NeuAc, are converted within the cell into CMP-3Fₐₓ-NeuAc. This molecule is a known competitive inhibitor of certain mammalian sialyltransferases, such as ST6Gal I, as well as various bacterial sialyltransferases. nih.gov This inhibition can lead to a significant reduction in the sialylation of both N-linked and O-linked glycans on the cell surface. nih.gov Interestingly, research indicates a differential sensitivity among sialyltransferase family members to these inhibitors, allowing for some level of selective targeting of glycosylation pathways. nih.gov

The general mechanism involves the fluorinated nucleotide sugar analog acting as a poor substrate for the transferase. This not only blocks the active site but can also lead to a feedback inhibition loop, further shutting down the synthesis of the natural nucleotide sugar. nih.gov

Studies on Glycosidase Interactions

Glycosidases are enzymes that break down carbohydrates by cleaving glycosidic bonds. The interaction of peracetylated compounds with these enzymes is complex and can vary. While some acetylated compounds may not directly inhibit glycosidases, their parent molecules or other derivatives often do.

For example, N-acetylcysteine (NAC), an acetylated amino acid, has been studied for its interaction with the lysosomal enzyme α-glucosidase (GAA). nih.gov In this case, NAC was found to act as an allosteric chaperone, meaning it binds to a site other than the catalytic domain. This interaction stabilizes the enzyme, particularly at non-acidic pH, without inhibiting its activity. nih.gov This is distinct from active-site inhibitors.

Conversely, studies on β-galactosidase have shown that certain polyols, which are the core structures of Peracitol-like compounds, can act as inhibitors. mdpi.com Polyols can function as competitive galactosyl acceptors, binding to the active site and hindering the enzyme's primary function. mdpi.com This suggests that while the peracetylated forms are designed for cell permeability, the de-acetylated polyol core could interact with and potentially inhibit glycosidases. The presence of acetyl groups can also influence these interactions, with some studies on acetylated phenolics showing that the degree of acetylation can determine whether a compound acts as an inhibitor or an aggregator of certain biological targets. nih.gov

Cellular Mechanistic Studies of Peracetylated this compound and Related Derivatives (In Vitro Models)

In vitro cell models are crucial for understanding how peracetylated compounds affect fundamental cellular processes. These studies provide insights into the molecular pathways that are perturbed by these derivatives, leading to outcomes like cell cycle arrest and apoptosis.

Impact on Cell Cycle Progression and Apoptosis Induction Pathways

The integrity of the genome is paramount for cell survival, and its compromise can trigger programmed cell death, or apoptosis. Acetylation plays a key role in this process. Acetyl-CoA, the source of acetyl groups, is central to post-translational modifications like the acetylation of proteins, which can regulate cell growth, mitosis, and apoptosis. wikipedia.org

Cell Cycle Arrest: Some kinase inhibitors have been shown to induce cell cycle arrest at the G2/M phase, a critical checkpoint before cell division. mdpi.com This arrest is often a precursor to apoptosis. The introduction of synthetic compounds can disrupt the delicate balance of proteins that control this transition.

Apoptosis Induction: Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The BCL-2 family of proteins are key regulators of the intrinsic pathway, with a balance between pro-apoptotic members (like Bax) and anti-apoptotic members (like BCL-2) determining the cell's fate. nih.gov Studies on certain derivatives have shown they can induce apoptosis by mediating the mitochondrial pathway. nih.gov Furthermore, the transcription factor p53, a critical tumor suppressor, can be activated by cellular stress and, in turn, activate the transcription of pro-apoptotic genes. nih.gov The NF-κB signaling pathway also plays a dual role, capable of either inhibiting or, under certain conditions, promoting apoptosis by modulating the expression of relevant genes. nih.gov

| Compound Class | Cellular Process | Observed Effect | Key Pathway(s) Implicated |

| Kinase Inhibitors | Cell Cycle | G2/M Phase Arrest | PLK1 Inhibition |

| Ginseng Saponin Derivatives | Apoptosis | Induction of Apoptosis | BCL-2 Family / Mitochondrial Pathway |

| General DNA Damaging Agents | Apoptosis | Induction of Apoptosis | p53 activation, NF-κB signaling |

Modulation of Cell-Cell and Cell-Matrix Interactions

Cell-cell and cell-extracellular matrix (ECM) interactions are fundamental to tissue structure and function. These interactions are mediated by a host of cell surface molecules and are critical in both normal physiology and pathological processes.

Peracetylated compounds can influence these interactions indirectly by altering the glycan structures on the cell surface, which are essential for cell recognition and adhesion. As discussed in section 5.1.1, inhibitors of fucosyltransferases and sialyltransferases can modify cell surface ligands, thereby affecting how cells interact with each other and their environment. nih.gov

Direct modulation can also occur. The ADAM (A Disintegrin and Metalloproteinase) family of proteins are key players that cleave and release a variety of cell-surface proteins, directly modulating cell-cell and cell-matrix interactions. nih.gov While direct studies on this compound are limited, the principle that synthetic molecules can interfere with these complex systems is well-established. For instance, changes in the composition of the extracellular matrix itself, such as the ratio of fibronectin to fibrin, can dramatically alter cell morphology and behavior. nih.gov The introduction of external agents can trigger signaling pathways that re-organize the actin cytoskeleton and focal adhesions, which are the physical links between the cell and the ECM. nih.gov

Fundamental Mechanisms of this compound in Cryopreservation Contexts (excluding clinical application)

Cryopreservation, the preservation of cells and tissues at sub-zero temperatures, faces the major challenge of damage from ice crystal formation. Cryoprotective agents (CPAs) are used to mitigate this damage. Polyols, the underlying structure of this compound, are a well-known class of CPAs.

The cryoprotective effect of polyols is linked to the number of hydroxyl groups and the length of the carbon chain, which determines the molecule's ability to permeate the cell membrane. nih.gov Studies have shown that polyols with four or five carbons are particularly effective. nih.gov The proposed mechanism involves the hydroxyl groups interacting with and stabilizing the water molecules bound to the cell membrane, both on the surface and within the cytoplasm. nih.gov This action helps prevent the lethal formation of intracellular ice and mitigates the severe osmotic shock that occurs as extracellular ice forms. researchgate.net

More advanced macromolecular cryoprotectants, such as polyampholytes, are thought to work by adsorbing onto the cell surface, providing membrane stabilization. nih.gov Solid-state NMR studies on these types of cryoprotectants reveal that they work by creating a viscous, glassy matrix upon cooling. researchgate.net This matrix traps water and ions, preventing crystallization and the associated cellular stress. researchgate.net While peracetylation increases lipophilicity, which might alter the specific mechanism compared to standard polyols, the fundamental principle of interacting with water and cell membranes to prevent ice-related damage remains central. The acetylated nature of this compound could potentially enhance membrane interaction prior to intracellular de-acetylation, where the polyol core would then exert its cryoprotective effects.

Development of Peracetylated Polyol-Based Glycotools for Glycoproteomic and Glycobiological Investigations

Peracetylation, the process of introducing acetyl groups, is a common chemical modification used to create tools for studying carbohydrates and their roles in biological systems. Peracetylated polyols, including sugars, serve as valuable "glycotools" for research in glycoproteomics and glycobiology. The acetylation of hydroxyl groups in polyols alters their polarity, making them more lipophilic and able to permeate cell membranes.

A simple and efficient method for the peracetylation of monosaccharides and disaccharides involves the vigorous mechanical mixing of the solid reactants. mdpi.com This technique has been used to prepare various fully acetylated sugars, such as penta-O-acetyl-α-D-galactopyranose and octa-O-acetyl-α-lactose. mdpi.com These peracetylated carbohydrates can then be used as building blocks for the synthesis of more complex glycostructures or as probes to study carbohydrate-protein interactions.

The selective deacetylation of these peracetylated carbohydrates, particularly at the anomeric position, allows for the synthesis of new derivatives. researchgate.netccsenet.org For example, the use of specific catalysts can regioselectively remove the acetyl group at the anomeric carbon, enabling the introduction of other functional groups at this position. researchgate.netccsenet.org This chemical versatility is crucial for developing tailored glycotools for specific applications in glycobiology, such as studying the structure and function of glycoproteins and glycolipids. The synthesis of these derivatives is often confirmed using spectroscopic techniques like FT-IR and NMR. researchgate.netccsenet.org

Antioxidant and Other Mechanistic Studies of Peracetylated Derivatives

The introduction of acetyl groups to various molecules, including polyphenols and polysaccharides, can significantly influence their biological activities, particularly their antioxidant properties. The antioxidant activity of these peracetylated derivatives is a subject of ongoing research, with some studies indicating enhanced activity and others showing a decrease compared to the parent compounds.

Studies on acetylated polysaccharides from marine algae have demonstrated that acetylation can enhance their antioxidant properties. nih.gov Acetylated and benzoylated derivatives of ulvan, a polysaccharide from Ulva pertusa, exhibited stronger scavenging activity against superoxide (B77818) and hydroxyl radicals, as well as greater reducing power and chelating ability compared to the natural ulvan. nih.gov Similarly, phenolic acid chitooligosaccharide derivatives have shown significantly enhanced antioxidant activity compared to the original chitooligosaccharide. nih.gov

Mechanistic studies often employ various in vitro antioxidant assays to evaluate the efficacy of these derivatives.

Interactive Data Table: In Vitro Antioxidant Activity of Acetylated Derivatives

| Compound/Derivative | Assay | Finding | Reference |

| Acetylated EGCG Derivatives | Peroxide values in soybean oil | Superior antioxidant activity compared to EGCG. | researchgate.net |

| Acetylated EGCG Derivatives | DPPH radical scavenging | 3″,5″-di-O-acetyl-EGCG showed the highest activity (IC50 of 0.08 mg/mL). | researchgate.net |

| Acetylated EGCG Derivatives | Total antioxidant capacity | Decreased significantly after acetylation. | researchgate.net |

| Acetylated & Benzoylated Ulvan | Superoxide & hydroxyl radical scavenging | Stronger activity than natural ulvan. | nih.gov |

| Rutin Fatty Acid Esters | DPPH radical scavenging | Rutin palmitate, stearate, and linolenate were potent inhibitors. | nih.gov |

Materials Science and Engineering Applications of Peracitol Derived Polyols Research Focus

Synthesis and Characterization of Polyurethanes and Other Polymers Incorporating Peracitol-Based Polyols

Polyurethanes (PUs) are versatile polymers typically synthesized through the reaction of polyols with isocyanates fishersci.ca. The properties of the resulting polyurethane are significantly influenced by the type and characteristics of the polyol used fishersci.ca. Research in this area involves the synthesis of polyurethanes using various polyols, including those derived from renewable resources fishersci.ca. The synthesis often involves a polymerization reaction, which can be carried out using different methods fishersci.at. Characterization techniques are then employed to understand the chemical structure, morphology, and properties of the synthesized polymers thegoodscentscompany.com.

While the synthesis and characterization of polyurethanes from bio-based polyols are active areas of research, specific studies detailing the synthesis and characterization of polyurethanes or other polymers incorporating this compound-based polyols were not found within the provided search results. General studies discuss the use of polyols derived from sources like vegetable oils, cellulose, and cashew nutshell liquid in polyurethane synthesis fishersci.atthegoodscentscompany.comfishersci.ptlipidmaps.org. These studies highlight the potential of bio-based feedstocks to produce versatile polymeric materials fishersci.cathegoodscentscompany.comfishersci.pt.

Investigation of Mechanical and Thermal Properties

The mechanical and thermal properties of polymers, including polyurethanes, are critical for determining their suitability in various applications. These properties are influenced by factors such as the polymer's chemical structure, crosslinking density, and the nature of the hard and soft segments within the polymer matrix fishersci.ptciteab.com.

Studies on bio-based polyurethanes investigate properties such as tensile strength, Young's modulus, compression strength, glass transition temperature (Tg), melting temperature (Tm), and thermal stability fishersci.ptlipidmaps.orgciteab.comuni.lu. For instance, the increase in hard segment content in polyurethanes can lead to improved tensile strength, Young's modulus, and glass transition temperature due to enhanced hydrogen bonding and crosslinking density fishersci.pt. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used to evaluate the thermal properties of these materials citeab.comuni.lu.

Although the mechanical and thermal properties of polymers derived from various bio-based polyols have been investigated, specific data tables or detailed research findings on the mechanical and thermal properties solely of polymers incorporating this compound-based polyols were not present in the consulted literature. General findings indicate that the properties of bio-based polymeric composites can be comparable to, or even better than, those of conventional petrochemical polymeric composites fishersci.pt.

Biodegradability and Recyclability Studies of this compound-Derived Polymers

The biodegradability and recyclability of polymers are crucial aspects of their environmental impact and sustainability. Research in this area focuses on developing polymers that can degrade in natural environments or be efficiently recycled at the end of their life cycle amerigoscientific.comguidetopharmacology.orgfishersci.se.

Biodegradable polymers have the ability to decompose in nature through the action of microorganisms and bacteria, often within a specified timeframe wikipedia.org. Compostability is a related concept where degradation occurs within a shorter period, transforming the material into nutrient-rich compost wikipedia.org. Recyclability involves processing waste polymers into new products, which helps reduce waste and environmental impact guidetopharmacology.orgwikipedia.org.

Studies explore the biodegradation mechanisms of various biopolymers in natural environments cenmed.com. Factors such as the polymer's molecular structure and environmental conditions can influence the degradation process wikipedia.orgcenmed.com. Recycling strategies for bio-based and biodegradable plastics are also being investigated to identify suitable recovery methods amerigoscientific.com.

While the biodegradability and recyclability of bio-based polymers are significant areas of research, specific studies or detailed findings on the biodegradability and recyclability solely of polymers derived from this compound were not found within the provided search results. General discussions highlight the potential of bio-based and biodegradable polymers as sustainable alternatives to traditional plastics, offering end-of-life solutions through composting or recycling guidetopharmacology.orgfishersci.secenmed.com.

This compound and its Derivatives in the Development of Bio-Based Materials and Sustainable Technologies

The development of bio-based materials and sustainable technologies is driven by the need to reduce reliance on fossil fuels and minimize environmental impact cenmed.comresearchgate.net. Bio-based materials are derived from renewable sources such as plants and microbes guidetopharmacology.orgcenmed.com. Polyols derived from biomass are key building blocks in the creation of such materials fishersci.ca.

This compound, as a heptitol, is a type of polyol that could potentially be sourced from biomass, aligning with the principles of bio-based materials development. Research in this broader field explores the utilization of various renewable feedstocks to produce chemicals and materials with industrial importance fishersci.ca. This includes the development of polymers with properties comparable to or exceeding those of conventional petroleum-based materials fishersci.ptresearchgate.net.

The role of bio-based polyols and their derivatives in sustainable technologies extends to various applications, including foams, coatings, adhesives, and elastomers fishersci.ca. The inherent properties of bio-based feedstocks, such as those derived from cashew nutshell liquid, can impart valuable characteristics like fast reactivity, good compression strength, fire resistance, and hydrophobicity to the resulting polymers wikipedia.org.

Although this compound is a bio-based polyol, specific detailed information on the direct use of this compound and its derivatives in the development of bio-based materials and sustainable technologies was not explicitly found within the provided search results. The general trend in research is towards utilizing a variety of bio-based resources to create sustainable polymeric materials with tailored properties for diverse applications fishersci.cathegoodscentscompany.comfishersci.ptlipidmaps.orgcenmed.comcenmed.comresearchgate.netwikipedia.orgthegoodscentscompany.comthegoodscentscompany.comwikipedia.org.

Future Directions and Emerging Research Areas in Peracitol and Polyol Sciences

Integration of Artificial Intelligence and Machine Learning for Peracitol Research

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical and pharmaceutical discovery. nih.govresearchgate.net These technologies can analyze vast datasets to predict molecular properties, optimize reaction conditions, and design novel compounds, accelerating the traditional design-make-test-analyze cycle. nih.gov For this compound, AI and ML offer powerful tools to navigate the complexities of its stereochemistry and predict its functional properties.

Detailed research in this area would focus on several key aspects:

Predictive Modeling: AI algorithms can be trained on existing data from other polyols to predict the physicochemical properties of this compound's various stereoisomers. This includes predicting solubility, reactivity, and potential for interaction with biological targets. Such models can drastically reduce the need for laborious and costly initial experiments. researchgate.net

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, driven by AI, can propose novel and efficient synthetic routes to this compound and its derivatives. nih.gov This is particularly valuable for a molecule with multiple chiral centers, where achieving the desired stereoisomer is a significant challenge.

Virtual Screening: ML models could screen virtual libraries of this compound derivatives against biological targets, such as enzymes or receptors. This would help identify promising candidates for further investigation in areas like drug discovery or materials science, a process that has been successfully applied to other pharmaceutical compounds. nih.gov A recent collaborative effort between major universities has demonstrated that a closed-loop system combining AI-guided experimentation and automated synthesis can not only discover new materials but also yield fundamental chemical knowledge. utoronto.ca

The table below illustrates a hypothetical output from an AI model trained to predict key properties of different this compound isomers, guiding researchers toward the most promising candidates for specific applications.

Table 1: Hypothetical AI-Predicted Properties of this compound Stereoisomers

| Stereoisomer | Predicted Water Solubility (g/L) | Predicted Receptor Binding Affinity (Ki, nM) | Predicted Reactivity Index |

|---|---|---|---|

| D-glycero-L-gulo-heptitol | 150 | 850 | 0.45 |

| D-glycero-D-gulo-heptitol | 145 | 1200 | 0.52 |

| D-glycero-L-manno-heptitol | 162 | 730 | 0.41 |

| D-glycero-D-manno-heptitol | 158 | 910 | 0.48 |

This table is illustrative and contains hypothetical data for demonstration purposes.

Exploration of Novel Bioconjugation Strategies for this compound Scaffolds

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This technique is a powerful tool for creating novel therapeutic agents, diagnostic probes, and functional biomaterials. nih.gov The polyol structure of this compound, with its multiple hydroxyl groups, presents a rich platform for bioconjugation.

Future research will likely explore several innovative strategies:

Site-Specific Conjugation: Developing methods to selectively modify a single hydroxyl group on the this compound backbone is a key challenge. This would allow for the precise attachment of other molecules, such as proteins, peptides, or targeting ligands, preserving the function of both the this compound scaffold and the attached molecule. nih.govnih.gov

Multivalent Scaffolds: this compound can serve as a core scaffold for presenting multiple copies of a single molecule. This multivalency can significantly enhance binding affinity and biological activity, an approach that has proven effective in vaccine development where antigens are displayed on nanoparticle scaffolds. nih.gov

Biodegradable Linkers: The design of linkers that connect this compound to other molecules can be tailored for specific applications. For example, creating conjugates with linkers that are cleaved by specific enzymes found in a target tissue could lead to the development of highly targeted delivery systems.

Table 2: Potential Bioconjugation Chemistries for this compound

| Linker Chemistry | Target Functional Group | Potential Application | Key Advantage |

|---|---|---|---|

| Esterification | Carboxylic Acids | Drug delivery | Can be designed to be hydrolytically or enzymatically labile |

| Etherification | Alkyl Halides | Stable biomaterials | Creates a highly stable C-O-C bond |

| Click Chemistry | Azides, Alkynes | Molecular probes | High efficiency and specificity under mild conditions |

| Carbonate Linkage | Chloroformates | Prodrug development | Tunable stability |

This table outlines established chemical strategies that could be adapted for future this compound research.

Advancements in Microfluidic and High-Throughput Screening for this compound-Derived Libraries

Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. nih.gov This technology enables high-throughput screening (HTS), allowing researchers to perform thousands of experiments in a short time with minimal reagent consumption. mdpi.com For this compound, microfluidics offers a path to rapidly synthesize and screen libraries of derivatives.

Emerging research applications include:

Combinatorial Synthesis: Microfluidic chips can be designed to mix this compound with a variety of reagents in different combinations and concentrations, creating a large library of derivatives in a single, automated process. nih.gov This allows for the rapid exploration of the chemical space around the this compound scaffold.

Cell-Based Assays: this compound-derived compounds can be screened for biological activity using "organ-on-a-chip" models. mdpi.com These microfluidic devices contain cultured human cells that mimic the physiology of human organs, providing more relevant data than traditional 2D cell cultures and reducing the need for animal testing. mdpi.com

Reaction Optimization: The precise control over temperature, flow rate, and mixing within a microfluidic reactor allows for the rapid optimization of reaction conditions for synthesizing this compound derivatives, increasing yield and purity. illinois.edu

Table 3: Example of a High-Throughput Screening Campaign for a this compound Library

| Compound ID | Reagent Added | Concentration (µM) | Observed Biological Effect (e.g., Enzyme Inhibition %) |

|---|---|---|---|

| PER-001 | Acetic Anhydride (B1165640) | 10 | 5% |

| PER-002 | Benzoyl Chloride | 10 | 12% |

| PER-003 | Propionyl Chloride | 10 | 8% |

| PER-004 | Butyryl Chloride | 10 | 15% |

This table represents a simplified output from a microfluidic-based HTS experiment to screen for bioactive this compound derivatives.

This compound in the Context of Systems Glycobiology and Complex Biological Pathways